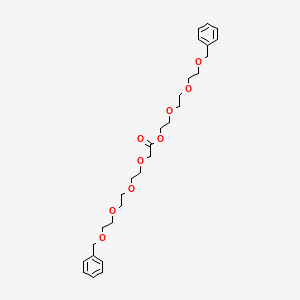
Benzyl-PEG4-acid (benzyl-PEG4) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-PEG4-acid (benzyl-PEG4) ester is a polyethylene glycol (PEG) linker that contains a benzyl protecting group and a carboxylic acid group. The benzyl group serves as an alcohol protecting group, which can be removed via hydrogenolysis. The carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .
准备方法
Synthetic Routes and Reaction Conditions
Benzyl-PEG4-acid (benzyl-PEG4) ester is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the following steps:
Protection of the Alcohol Group: The alcohol group is protected using a benzyl group, which can be introduced through benzylation reactions.
PEGylation: The protected alcohol is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Introduction of the Carboxylic Acid Group: The PEGylated intermediate is further reacted to introduce the carboxylic acid group.
Deprotection: The benzyl protecting group is removed via hydrogenolysis to yield the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions
Benzyl-PEG4-acid (benzyl-PEG4) ester undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amine groups to form stable amide bonds.
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis to yield the free alcohol
Common Reagents and Conditions
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling reagent to activate the carboxylic acid group for amide bond formation.
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Another coupling reagent used for amide bond formation.
Hydrogenolysis Conditions: Typically involves the use of hydrogen gas and a palladium catalyst to remove the benzyl protecting group
Major Products Formed
Amide Bonds: Formed through the reaction of the carboxylic acid group with primary amines.
Free Alcohol: Formed through the removal of the benzyl protecting group via hydrogenolysis
科学研究应用
Benzyl-PEG4-acid (benzyl-PEG4) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications
作用机制
The mechanism of action of benzyl-PEG4-acid (benzyl-PEG4) ester involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by coupling reagents such as EDC and HATU. The benzyl protecting group can be removed via hydrogenolysis, allowing for further derivatization of the compound. The PEG linker increases the solubility of the compound in aqueous media, making it suitable for various applications .
相似化合物的比较
Similar Compounds
- Benzyloxy carbonyl-PEG-acid
- Benzyloxy carbonyl-PEG-NHS ester
- Benzyl-PEG-CH2CO2tBu
- Benzyloxy carbonyl-PEG-t-butyl ester
- Benzyl-PEG-Ms
- Benzyl-PEG-Tos
Uniqueness
Benzyl-PEG4-acid (benzyl-PEG4) ester is unique due to its combination of a benzyl protecting group and a carboxylic acid group, which allows for versatile chemical modifications. The PEG linker enhances solubility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c29-28(37-22-21-33-14-13-31-16-19-35-24-27-9-5-2-6-10-27)25-36-20-17-32-12-11-30-15-18-34-23-26-7-3-1-4-8-26/h1-10H,11-25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEPECLVHIVFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCC(=O)OCCOCCOCCOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














